1-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a trifluoroethoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-3-fluorobenzene and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the alcohol, forming the alkoxide.
Etherification: The alkoxide then reacts with 1-bromo-3-fluorobenzene in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to form the desired product
Chemical Reactions Analysis
1-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding hydrocarbon or partially reduced intermediates using reducing agents like lithium aluminum hydride
Scientific Research Applications
1-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene is utilized in various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is used in the development of advanced materials with unique electronic or optical properties.
Chemical Biology: It is employed in the study of biological systems, including the development of probes for imaging and diagnostic purposes
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the trifluoroethoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene can be compared with similar compounds such as:
1-Bromo-3-fluorobenzene: Lacks the trifluoroethoxy group, resulting in different reactivity and applications.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Similar structure but without the fluorine atom, affecting its chemical behavior and uses.
1-Fluoro-3-bromobenzene: Another related compound with different substitution patterns, leading to varied chemical properties
Properties
IUPAC Name |
1-bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-2-1-3-6(10)7(5)14-4-8(11,12)13/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYIXDXVAGYFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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